![molecular formula C21H19FN6O2 B2712449 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide CAS No. 1251609-13-8](/img/structure/B2712449.png)
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide
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Overview
Description
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties:
- Researchers have explored boric acid derivatives as potential anticancer agents. For instance, enzymes produced by boric acid compounds were found to induce apoptosis in human colon cancer cells (HCT116) and HeLa cells by generating reactive oxygen species . These findings suggest a potential role in colon cancer treatment.
- Low concentrations of boric acid were shown to inhibit the growth of lung cancer cells (H1299 and COR-L23p) .
- Boric acid compounds are used as enzyme inhibitors in drug synthesis. They play a crucial role in glycol protection, asymmetric synthesis of amino acids, and reactions like Diels–Alder and Suzuki coupling .
Organic Synthesis and Chemical Reactions
Boric acid derivatives contribute to various synthetic pathways:
1,2,4-Triazole-Containing Scaffolds:- The compound’s triazole moiety is significant. Strategies for synthesizing 1,2,4-triazole-containing scaffolds have been explored, leading to diverse products with structural variations .
- Researchers have synthesized novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antiviral and antimicrobial agents .
Physicochemical Properties
Let’s delve into some physicochemical aspects:
Molecular Structure:- The title compound’s molecular structures were confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, and density functional theory (DFT) calculations aligned well with the crystallographic data .
Mechanism of Action
Target of Action
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide, also known as 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes, often kinases, play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .
Mode of Action
The interaction of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide with its target enzymes involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which is a critical step in the signaling cascade. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases like cancer .
Biochemical Pathways
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting key enzymes within these pathways, the compound can induce apoptosis and inhibit cell growth, making it a potential candidate for cancer therapy .
Pharmacokinetics
The pharmacokinetics of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These pharmacokinetic properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling. These effects result from the compound’s ability to inhibit key enzymes in critical signaling pathways, leading to the suppression of tumor growth and potential therapeutic benefits in cancer treatment .
Action Environment
The efficacy and stability of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and efficacy .
properties
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCAZGSQKRFLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide |
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